REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(#N)C.CS(O[CH:17]1[CH2:20][N:19]([CH:21]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:18]1)(=O)=O>>[CH:21]([N:19]1[CH2:20][CH:17]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:18]1)([C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
0.412 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 5 minutes under microwave irradiation
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated under vacuo
|
Type
|
ADDITION
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Details
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water (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethylether (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
The organics after solvent evaporation
|
Type
|
CUSTOM
|
Details
|
were purified by Biotage SNAP-Si cartridge (25 g)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane/ethylacetate from 100-0 to 85/15
|
Type
|
CUSTOM
|
Details
|
Collected fractions, after solvent evaporation
|
Type
|
CUSTOM
|
Details
|
afforded the title (D24) (0.5 g)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)NC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |